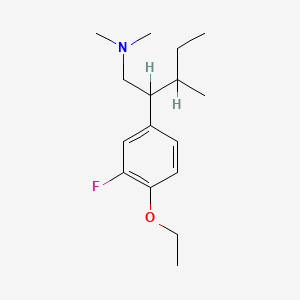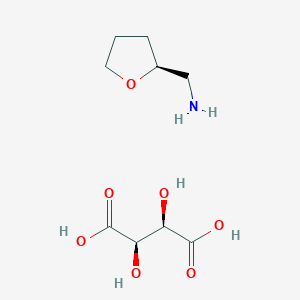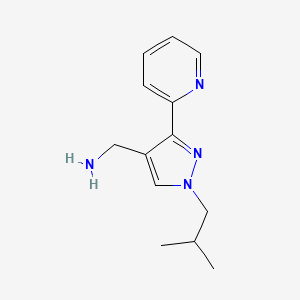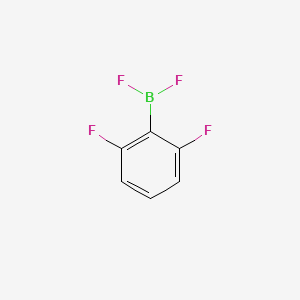
(2,6-Difluorophenyl)(difluoro)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluorophenyl)(difluoro)borane is a boron-containing compound with the molecular formula C6H3BF4. It is characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms bonded to the boron atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)(difluoro)borane typically involves the reaction of 2,6-difluorophenylboronic acid with a fluorinating agent. One common method is the reaction of 2,6-difluorophenylboronic acid with boron trifluoride etherate (BF3·OEt2) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Difluorophenyl)(difluoro)borane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atoms on the phenyl ring.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride are used.
Suzuki–Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include halogenated derivatives of this compound.
Coupling Reactions: Products are biaryl compounds formed by the coupling of this compound with aryl halides.
Applications De Recherche Scientifique
(2,6-Difluorophenyl)(difluoro)borane has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (2,6-Difluorophenyl)(difluoro)borane in chemical reactions involves the formation of boron-carbon bonds. In Suzuki–Miyaura coupling, the boron atom in this compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The electron-withdrawing fluorine atoms enhance the reactivity of the boron center, facilitating these reactions.
Comparaison Avec Des Composés Similaires
2,6-Difluorophenylboronic Acid: Similar structure but with hydroxyl groups instead of fluorine atoms bonded to boron.
Tris(2,4,6-trifluorophenyl)borane: Contains three fluorinated phenyl groups bonded to boron.
Uniqueness: (2,6-Difluorophenyl)(difluoro)borane is unique due to its specific substitution pattern and the presence of both phenyl and fluorine groups bonded to boron. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
267006-31-5 |
|---|---|
Formule moléculaire |
C6H3BF4 |
Poids moléculaire |
161.89 g/mol |
Nom IUPAC |
(2,6-difluorophenyl)-difluoroborane |
InChI |
InChI=1S/C6H3BF4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |
Clé InChI |
SNSREYSTWQIPIJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


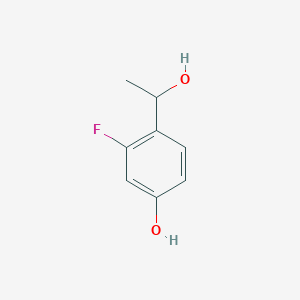
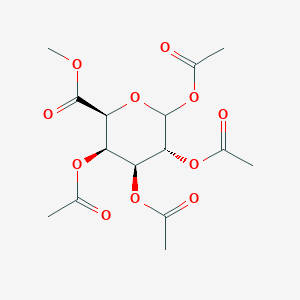
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)

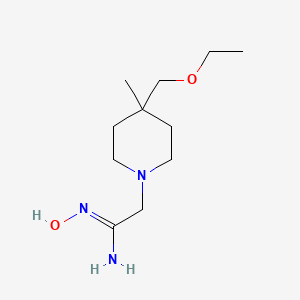

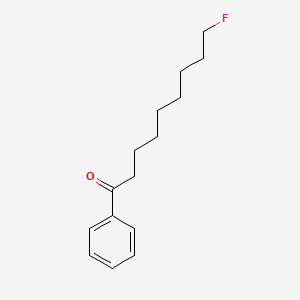
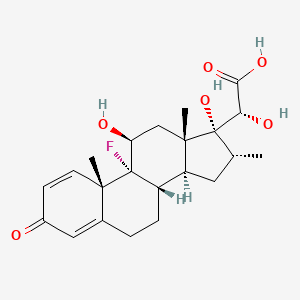
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
